Cas no 80724-14-7 (3-keto-4-pentenoyl-coenzyme A)

3-keto-4-pentenoyl-coenzyme A structure
3-keto-4-pentenoyl-coenzyme A structure
Nome del prodotto:3-keto-4-pentenoyl-coenzyme A
Numero CAS:80724-14-7
MF:C26H40N7O18P3S
MW:863.618187904358
CID:986031
PubChem ID:157435

3-keto-4-pentenoyl-coenzyme A Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-keto-4-pentenoyl-coenzyme A
    • Coenzyme A, S-(3-oxo-4-pentenoate)
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxopent-4-enethioate
    • 80724-14-7
    • 3-Keto-4-pentenoyl-coa
    • DTXSID401001445
    • 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-oxopent-4-enoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
    • Coenzyme A, 3-keto-4-pentenoyl-
    • 3-Keto-4-pentenoyl-CoA; (Acyl-CoA); [M+H]+;
    • Inchi: InChI=1S/C26H40N7O18P3S/c1-4-14(34)9-17(36)55-8-7-28-16(35)5-6-29-24(39)21(38)26(2,3)11-48-54(45,46)51-53(43,44)47-10-15-20(50-52(40,41)42)19(37)25(49-15)33-13-32-18-22(27)30-12-31-23(18)33/h4,12-13,15,19-21,25,37-38H,1,5-11H2,2-3H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t15-,19-,20-,21?,25-/m1/s1
    • Chiave InChI: MGKKVVWYGTWMNB-TVCSPYKZSA-N
    • Sorrisi: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C=C)O

Proprietà calcolate

  • Massa esatta: 863.13633962g/mol
  • Massa monoisotopica: 863.13633962g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 23
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 23
  • Complessità: 1540
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -5.2
  • Conta Tautomer: 36
  • Carica superficiale: 0
  • Superficie polare topologica: 406Ų
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.